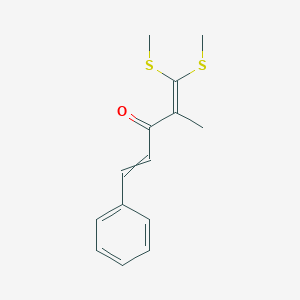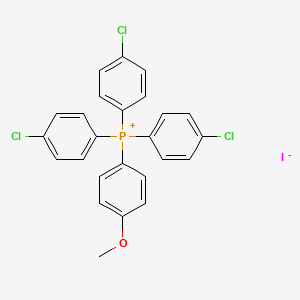
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is an organophosphorus compound that features a phosphorus atom bonded to three 4-chlorophenyl groups and one 4-methoxyphenyl group, with an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with 4-methoxyphenyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Coordination: Metal-phosphine complexes.
科学研究应用
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal ions, facilitating various chemical transformations. The compound’s unique structure allows it to stabilize reactive intermediates and enhance reaction rates.
相似化合物的比较
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of chlorophenyl groups.
Tris(4-chlorophenyl)phosphine: Lacks the methoxy group, affecting its reactivity and applications.
Triphenylphosphine: A widely used ligand in organometallic chemistry with three phenyl groups.
Uniqueness
Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is unique due to the combination of electron-withdrawing chlorophenyl groups and electron-donating methoxyphenyl group. This dual functionality allows for fine-tuning of its electronic properties, making it a versatile ligand in catalysis and other applications.
属性
CAS 编号 |
88257-56-1 |
|---|---|
分子式 |
C25H19Cl3IOP |
分子量 |
599.6 g/mol |
IUPAC 名称 |
tris(4-chlorophenyl)-(4-methoxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C25H19Cl3OP.HI/c1-29-21-8-16-25(17-9-21)30(22-10-2-18(26)3-11-22,23-12-4-19(27)5-13-23)24-14-6-20(28)7-15-24;/h2-17H,1H3;1H/q+1;/p-1 |
InChI 键 |
XYLPRQSEJSZAQQ-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


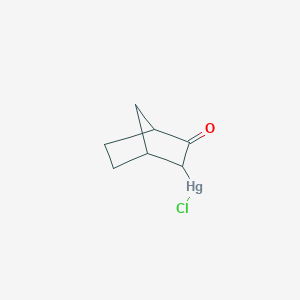
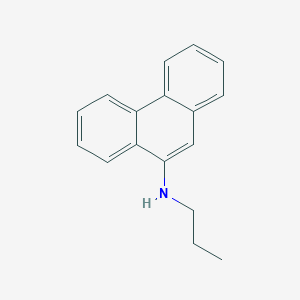

![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
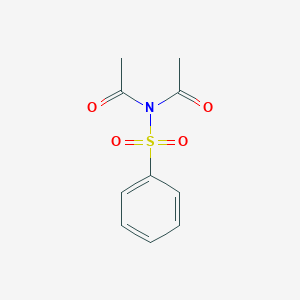

silane](/img/structure/B14388309.png)
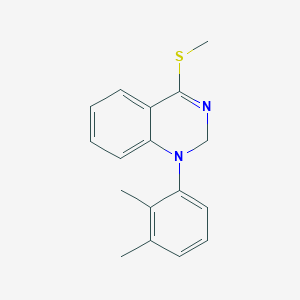
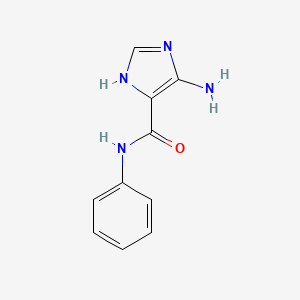
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)

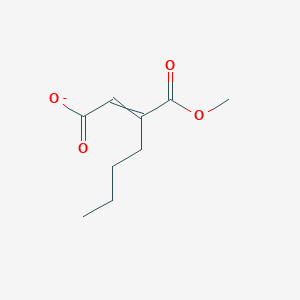
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
